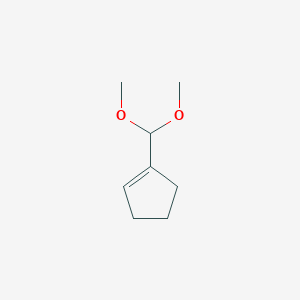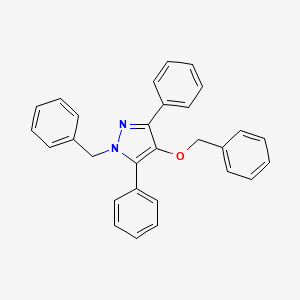
4-Methoxy-2-(1-methyl-2-oxocyclopentyl)phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-2-(1-methyl-2-oxocyclopentyl)phenyl acetate is an organic compound with a complex structure that includes a methoxy group, a cyclopentyl ring, and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(1-methyl-2-oxocyclopentyl)phenyl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a methoxy-substituted phenol with a cyclopentyl derivative, followed by esterification to introduce the acetate group. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
4-Methoxy-2-(1-methyl-2-oxocyclopentyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carbonyl group in the cyclopentyl ring can be reduced to form an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2-(1-methyl-2-oxocyclopentyl)phenyl acetate.
Reduction: Formation of 4-methoxy-2-(1-methyl-2-hydroxycyclopentyl)phenyl acetate.
Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.
科学的研究の応用
4-Methoxy-2-(1-methyl-2-oxocyclopentyl)phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Methoxy-2-(1-methyl-2-oxocyclopentyl)phenyl acetate involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, while the acetate ester can undergo hydrolysis to release the active phenol derivative. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
4-Methoxyphenyl acetate: Lacks the cyclopentyl ring, making it less complex.
2-(1-Methyl-2-oxocyclopentyl)phenyl acetate: Lacks the methoxy group, affecting its chemical reactivity.
4-Hydroxy-2-(1-methyl-2-oxocyclopentyl)phenyl acetate: Contains a hydroxyl group instead of a methoxy group, altering its hydrogen bonding capabilities.
Uniqueness
4-Methoxy-2-(1-methyl-2-oxocyclopentyl)phenyl acetate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
61076-61-7 |
|---|---|
分子式 |
C15H18O4 |
分子量 |
262.30 g/mol |
IUPAC名 |
[4-methoxy-2-(1-methyl-2-oxocyclopentyl)phenyl] acetate |
InChI |
InChI=1S/C15H18O4/c1-10(16)19-13-7-6-11(18-3)9-12(13)15(2)8-4-5-14(15)17/h6-7,9H,4-5,8H2,1-3H3 |
InChIキー |
XAFUBDAYVPTNNY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C=C(C=C1)OC)C2(CCCC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603479.png)
![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14603485.png)


![Bicyclo[3.2.1]octa-3,6-diene-2,8-dione](/img/structure/B14603500.png)

![3-[({4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14603517.png)

![11H-[1,3,5]triazepino[1,2-a]benzimidazole](/img/structure/B14603547.png)

![1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole](/img/structure/B14603558.png)



